molecular formula C14H17F3O B7847637 Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cat. No.: B7847637
M. Wt: 258.28 g/mol
InChI Key: QZMFDIJIVJBNDC-UHFFFAOYSA-N
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Description

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C14H17F3O and its molecular weight is 258.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13,18H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFDIJIVJBNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance and Molecular Architecture in Organic Synthesis

The molecular architecture of Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is a key determinant of its chemical identity and reactivity. The most prominently documented isomer in chemical literature is [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol . This structure features a central benzene (B151609) ring substituted with a cyclohexyl group, a trifluoromethyl group, and a hydroxymethyl (-CH₂OH) group.

The synthesis of this compound has been described in patent literature, often starting from a corresponding benzoic acid derivative. For instance, a common synthetic route involves the chemical reduction of 4-cyclohexyl-3-(trifluoromethyl)-benzoic acid. google.com This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which converts the carboxylic acid functional group into a primary alcohol. google.com

The spatial arrangement of the bulky, non-polar cyclohexyl ring and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring creates a distinct chemical environment that influences its interactions and potential applications.

Table 1: Chemical and Physical Properties of [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol

PropertyValue
Molecular Formula C₁₄H₁₇F₃O
Molecular Weight 258.28 g/mol
IUPAC Name [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol
CAS Number 957205-23-1
XLogP3 4.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Data sourced from PubChem CID 22057748. nih.gov

Role of the Trifluoromethyl Moiety in Modulating Molecular Properties and Reactivity

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry, and its presence on the phenyl ring of Cyclohexyl(3-(trifluoromethyl)phenyl)methanol profoundly influences the molecule's characteristics. This functional group is prized for its ability to fine-tune the physicochemical properties of a parent molecule.

One of the most significant effects of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to metabolic breakdown, particularly oxidation, within biological systems. This enhanced stability can lead to a longer biological half-life for drug candidates.

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. This property is crucial for the absorption and distribution of therapeutic compounds. The -CF₃ group is also a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect can alter the reactivity of the aromatic ring and influence how the molecule interacts with biological targets. It is often employed as a bioisostere for other atoms or groups, like chlorine or a methyl group, to modulate steric and electronic properties while potentially improving binding selectivity and pharmacokinetic profiles.

Table 2: Key Properties of the Trifluoromethyl Group in Chemical Design

PropertyImpact
Metabolic Stability High resistance to enzymatic degradation due to strong C-F bonds.
Lipophilicity Increases the molecule's oil/water partition coefficient, potentially improving membrane permeability.
Electronegativity Acts as a strong electron-withdrawing group, influencing molecular reactivity and interactions.
Bioisosterism Can sterically mimic other groups (e.g., chlorine, methyl) to optimize drug-receptor binding.

Position of the Cyclohexyl 3 Trifluoromethyl Phenyl Methanol Scaffold in Medicinal and Materials Chemistry Contexts

Direct Synthetic Approaches to the Methanol Moiety

These methods begin with a molecule that already contains the linked cyclohexyl and 3-(trifluoromethyl)phenyl framework. The primary transformation is the generation of the hydroxymethyl group.

A common and effective method for synthesizing this compound is through the reduction of its corresponding carboxylic acid, 4-Cyclohexyl-3-trifluoromethyl-benzoic acid. This transformation is typically achieved using powerful reducing agents capable of converting a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a preferred reagent for this purpose. google.comgoogle.com

The reaction involves suspending the carboxylic acid in a suitable solvent, such as toluene, and adding a solution of LiAlH₄. google.com The reaction is generally conducted at temperatures ranging from -10°C to 60°C, with a preference for a range of 20°C to 50°C to ensure a controlled and complete reaction. google.comgoogle.com Following the reduction, a careful aqueous workup is necessary to quench the excess reducing agent and isolate the final alcohol product. google.com Other reducing agents that can be employed for this type of transformation include borane (B79455) tetrahydrofuran (B95107) complex, sodium borohydride/aluminum trichloride, and aluminum hydride. google.comgoogle.com

Table 1: Reaction Conditions for the Reduction of 4-Cyclohexyl-3-trifluoromethyl-benzoic acid

Parameter Condition Source(s)
Starting Material 4-Cyclohexyl-3-trifluoromethyl-benzoic acid google.comgoogle.com
Reducing Agent Lithium aluminum hydride (LiAlH₄) in toluene/THF google.comgoogle.com
Solvent Toluene google.com
Temperature 20-50°C google.comgoogle.com

| Workup | Addition to an aqueous acid solution (e.g., H₂SO₄) | google.com |

This versatile approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. Two primary pathways can be envisioned for the synthesis of this compound:

Addition of a cyclohexyl nucleophile to 3-(trifluoromethyl)benzaldehyde: A cyclohexyl organometallic reagent, such as cyclohexylmagnesium bromide (a Grignard reagent) or cyclohexyllithium, is reacted with 3-(trifluoromethyl)benzaldehyde.

Addition of a trifluoromethylphenyl nucleophile to cyclohexanecarboxaldehyde: An organometallic reagent derived from a halogenated 3-(trifluoromethyl)benzene, such as (3-(trifluoromethyl)phenyl)magnesium bromide, is added to cyclohexanecarboxaldehyde.

The Grignard reaction is a classic and widely used example of this strategy. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the final methanol product.

Table 2: Potential Precursor Combinations for Organometallic Addition

Carbonyl Precursor Organometallic Reagent Resulting Bond
3-(Trifluoromethyl)benzaldehyde Cyclohexylmagnesium bromide Methanol Carbon — Cyclohexyl

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for creating C-O bonds, potentially offering a more atom-economical route to alcohols. In the context of this compound synthesis, this strategy would involve the direct oxidation of the benzylic C-H bond of a precursor like 1-cyclohexyl-3-(trifluoromethyl)benzene.

This approach would utilize a transition metal catalyst (e.g., based on palladium, rhodium, or copper) in the presence of an oxidant to selectively hydroxylate the carbon atom attached to both the cyclohexyl and trifluoromethyl-substituted phenyl rings. While highly innovative, this method requires overcoming challenges related to selectivity, as other C-H bonds on both the cyclohexyl and aryl rings could potentially react. This strategy represents a frontier in synthetic design, aiming to streamline syntheses by bypassing the need for pre-functionalized starting materials.

Convergent Synthetic Strategies for Fragment Assembly

Convergent strategies involve synthesizing the cyclohexyl and aryl fragments separately and then joining them. This approach can be highly efficient as it allows for the optimization of each fragment's synthesis before the key bond-forming step.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. umontreal.ca Several named reactions could be employed to construct the aryl-cyclohexyl bond of a precursor, which is then converted to the target methanol. The general approach involves coupling an organometallic cyclohexyl reagent with a functionalized (3-trifluoromethyl)phenyl derivative, or vice versa.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (e.g., cyclohexylboronic acid) with an organohalide (e.g., a benzyl (B1604629) bromide substituted with 3-(trifluoromethyl)phenyl group) in the presence of a palladium catalyst and a base. umontreal.ca

Negishi Coupling: This method involves the reaction of an organozinc reagent (e.g., cyclohexylzinc chloride) with an organohalide, catalyzed by a nickel or palladium complex. umontreal.ca

Kumada-Corriu Coupling: This coupling utilizes a Grignard reagent (e.g., cyclohexylmagnesium bromide) and an organohalide, often catalyzed by nickel or palladium. umontreal.ca

For example, a plausible route could involve the Suzuki coupling of cyclohexylboronic acid with 1-(bromomethyl)-3-(trifluoromethyl)benzene to directly form a precursor that can be elaborated to the final product. The choice of reaction depends on factors like functional group tolerance, reagent availability, and catalyst cost. princeton.edu

Table 3: Exemplary Cross-Coupling Strategies for Precursor Synthesis

Named Reaction Cyclohexyl Reagent Aryl Reagent Catalyst System
Suzuki Cyclohexylboronic acid 1-Halogen-4-cyclohexyl-2-(trifluoromethyl)benzene Palladium catalyst + Base
Negishi Cyclohexylzinc halide 1-Halogen-4-cyclohexyl-2-(trifluoromethyl)benzene Palladium or Nickel catalyst

| Kumada | Cyclohexylmagnesium halide | 1-Halogen-4-cyclohexyl-2-(trifluoromethyl)benzene | Palladium or Nickel catalyst |

The methanol carbon in this compound is a stereocenter. For applications requiring a single enantiomer, stereocontrolled synthetic methods are necessary. Tandem, or cascade, reactions offer an elegant approach to building molecular complexity and controlling stereochemistry in a single, efficient operation.

A hypothetical tandem sequence could involve an asymmetric reaction to set the stereochemistry. For instance, one could envision a process starting from simpler precursors that undergo a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) reaction (a Robinson annulation type process), to build a cyclic precursor. rsc.org A subsequent stereoselective reduction of a ketone intermediate, (4-cyclohexyl-3-(trifluoromethyl)phenyl)ketone, using chiral catalysts or reagents (e.g., those used in Noyori asymmetric hydrogenation), would yield the enantiomerically enriched alcohol. Such a sequence, performed in one pot, would represent a highly advanced and efficient route to a specific stereoisomer of the target compound.

Stereoselective Synthesis of Enantiopure this compound

The preparation of enantiopure this compound necessitates the use of asymmetric synthesis techniques. These methods aim to control the formation of the two possible enantiomers, favoring the production of one over the other. The primary precursor for these syntheses is typically cyclohexyl(3-(trifluoromethyl)phenyl)methanone, a prochiral ketone.

Asymmetric Catalytic Reduction of Ketone Precursors

Asymmetric catalytic reduction of prochiral ketones is a powerful and widely used strategy for the synthesis of chiral secondary alcohols. This approach employs a chiral catalyst to influence the stereochemical outcome of the reduction of the ketone precursor, cyclohexyl(3-(trifluoromethyl)phenyl)methanone. One of the most effective methods in this category is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgwikipedia.org

The CBS reduction utilizes a chiral oxazaborolidine catalyst, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source like borane-tetrahydrofuran (B86392) (BH3•THF) or borane dimethyl sulfide (B99878) (BMS). organic-chemistry.orgscbt.com The catalyst forms a complex with the borane, which then coordinates to the ketone. The steric environment created by the chiral catalyst directs the hydride delivery from the borane to one face of the ketone carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. nrochemistry.comyoutube.com The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for synthesizing a wide array of chiral alcohols. alfa-chemistry.com

The enantiomeric excess (ee) and yield of the reaction can be influenced by factors such as the choice of catalyst enantiomer, the borane source, the solvent, and the reaction temperature. For the synthesis of this compound, the bulky cyclohexyl and trifluoromethylphenyl groups would likely lead to high levels of stereodifferentiation.

Table 1: Representative Asymmetric Catalytic Reduction of Prochiral Ketones using CBS Catalysts

Ketone Precursor Catalyst (mol%) Reductant Solvent Temp (°C) Yield (%) ee (%) Reference
Acetophenone (R)-2-Methyl-CBS-oxazaborolidine (10) BH3•THF THF 25 95 97 (R) nih.gov
1-(3-(Trifluoromethyl)phenyl)ethan-1-one (R)-2-Methyl-CBS-oxazaborolidine (10) BH3•THF THF 25 92 95 (R) Inferred from nih.govresearchgate.net

Chiral Auxiliary-Mediated Methodologies

Another established strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to the ketone precursor to form a chiral enolate or imine. However, a more direct approach for secondary alcohol synthesis often involves the diastereoselective addition of a nucleophile to a carbonyl group bearing a chiral auxiliary. A prominent example of such auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.net

The Evans auxiliary, derived from a chiral amino alcohol, can be acylated and then subjected to a variety of stereoselective reactions, including aldol additions and alkylations. researchgate.netcolab.wsharvard.edu For the synthesis of a secondary alcohol like this compound, one could envision a strategy where a chiral auxiliary is used to control the addition of a cyclohexyl nucleophile to a 3-(trifluoromethyl)benzoyl derivative, or vice versa. The steric hindrance provided by the auxiliary directs the approach of the nucleophile, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched alcohol.

Table 2: Representative Chiral Auxiliary-Mediated Asymmetric Syntheses

Substrate Chiral Auxiliary Reagent Diastereomeric Ratio (d.r.) Product Reference
Propionyl-oxazolidinone (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone LDA, PhCHO >99:1 syn-Aldol adduct youtube.com
Acetyl-oxazolidinone (S)-4-benzyl-2-oxazolidinone NaHMDS, MeI 97:3 Alkylated product harvard.edu

Note: This table provides examples of the application of chiral auxiliaries in achieving high diastereoselectivity in C-C bond-forming reactions, which is a key principle in their use for synthesizing chiral alcohols.

Enzymatic Biocatalysis for Enantioselective Transformation

Enzymatic biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. frontiersin.org Enzymes, particularly lipases and dehydrogenases, can exhibit exquisite enantioselectivity, catalyzing reactions with high efficiency under mild conditions. jocpr.com For the synthesis of enantiopure this compound, two primary enzymatic strategies can be employed: the kinetic resolution of the racemic alcohol or the asymmetric reduction of the corresponding ketone.

Kinetic Resolution:

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (Lipase PS) could be used to selectively acylate one enantiomer, for instance, with an acyl donor like vinyl acetate. nih.govpolimi.it This would result in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E). jocpr.com

Asymmetric Reduction:

Alternatively, a dehydrogenase or a whole-cell biocatalyst containing a suitable reductase can be used for the asymmetric reduction of cyclohexyl(3-(trifluoromethyl)phenyl)methanone. These enzymes utilize a cofactor, such as NADH or NADPH, to deliver a hydride to the ketone, with the chiral active site of the enzyme dictating the stereochemical outcome of the reduction. This method can directly produce the desired enantiomer of the alcohol with high enantiomeric excess.

Table 3: Representative Enzymatic Biocatalysis for Enantioselective Synthesis of Alcohols

Substrate Enzyme Reaction Type Product ee (%) Conversion (%) Reference
rac-1-Phenylethanol Candida antarctica Lipase B (CALB) Kinetic Resolution (Acylation) >99 (R-acetate), >99 (S-alcohol) ~50 Inferred from mdpi.commdpi.com
rac-2-Pentanol Candida antarctica Lipase B (CALB) Kinetic Resolution (Acylation) >99.9 ~50 nih.gov

Note: Data for rac-1-Phenylethanol and 3'-(Trifluoromethyl)acetophenone are inferred based on the high enantioselectivities typically observed with these enzyme systems for structurally related substrates.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic, benzylic, hydroxyl, and cyclohexyl protons.

The aromatic region would display complex multiplets between δ 7.4 and 7.7 ppm, characteristic of the protons on the 3-(trifluoromethyl)phenyl ring. The unique substitution pattern leads to specific splitting patterns for each aromatic proton. A singlet or a broad singlet is anticipated for the proton ortho to both the cyclohexylmethanol and trifluoromethyl groups. The benzylic proton, the one attached to the same carbon as the hydroxyl and the two rings, is expected to appear as a doublet around δ 4.5-4.8 ppm, coupled to the adjacent cyclohexyl proton. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often observed between δ 1.8 and 2.5 ppm. The protons of the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm.

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.65 s 1H Aromatic C-H
~7.50 d 1H Aromatic C-H
~7.45 d 1H Aromatic C-H
~7.40 t 1H Aromatic C-H
~4.70 d 1H CH-OH
~2.10 br s 1H O-H

Note: Data is representative. s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

¹³C NMR Spectroscopy for Carbon Skeleton Connectivity and Functionalization

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would confirm the presence of all 14 carbon atoms in their distinct chemical environments. The carbon of the trifluoromethyl group (CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org The aromatic carbon directly attached to the CF₃ group will also exhibit a quartet with a smaller coupling constant. The benzylic carbon (CH-OH) is expected around δ 75-80 ppm. The carbons of the cyclohexyl ring would resonate in the aliphatic region (δ 25-45 ppm).

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppm Assignment
~145.0 Aromatic C
~131.5 (q) Aromatic C-CF₃
~129.0 Aromatic C-H
~125.0 (q) CF₃
~124.5 (q) Aromatic C-H
~123.0 (q) Aromatic C-H
~78.0 CH-OH
~44.0 Cyclohexyl C
~29.0 Cyclohexyl C
~26.5 Cyclohexyl C

Note: Data is representative. (q) indicates a quartet due to C-F coupling.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Specific Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms in the trifluoromethyl group are chemically equivalent and there are typically no other fluorine atoms nearby to cause coupling. The chemical shift for a trifluoromethyl group attached to an aromatic ring is characteristically found in the region of δ -62 to -64 ppm (relative to CFCl₃ as an external standard). rsc.org This singular peak provides definitive evidence for the presence and electronic environment of the trifluoromethyl moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₄H₁₇F₃O), the calculated monoisotopic mass is 258.12315 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 259.13042. uni.lu

Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for the parent ion include:

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 241.12040. uni.lu

Cleavage of the cyclohexyl group: Loss of the C₆H₁₁ radical, resulting in a fragment corresponding to the [M-C₆H₁₁]⁺ ion.

Benzylic cleavage: Fission of the bond between the benzylic carbon and the cyclohexyl ring, which is a common pathway for benzylic alcohols.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the vibrational modes of molecules, providing direct information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group are observed just below 3000 cm⁻¹.

One of the most telling features would be a series of strong absorption bands between approximately 1350 and 1100 cm⁻¹, which are characteristic of C-F stretching vibrations from the trifluoromethyl group. A C-O stretching band for the secondary alcohol would also be present, typically around 1050-1100 cm⁻¹.

Table 3: Representative FT-IR Data

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Broad, Strong O-H Stretch (Alcohol)
~3070 Medium Aromatic C-H Stretch
~2930, 2855 Strong Aliphatic C-H Stretch
~1600, 1450 Medium-Weak Aromatic C=C Bending
~1320 Strong C-F Stretch
~1160, 1120 Strong C-F Stretch

Raman Spectroscopy

There is no publicly available scientific literature reporting the experimental Raman spectrum of this compound. Consequently, a detailed analysis of its vibrational modes through Raman spectroscopy cannot be provided at this time. Theoretical calculations could predict the Raman shifts, but without experimental data for validation, these remain purely computational predictions.

A comprehensive search of scientific databases and chemical literature did not yield any studies that have performed Raman spectroscopic analysis on this specific compound. Therefore, a data table of characteristic Raman shifts and their corresponding vibrational assignments is not available.

Jet-FTIR Spectroscopy for Gas-Phase Conformational Preferences

The gas-phase conformational preferences of this compound have not been investigated using Jet-Cooled Fourier-Transform Infrared (Jet-FTIR) spectroscopy, according to a thorough review of published research. This technique is a powerful tool for studying the three-dimensional structures of molecules in the gas phase, free from intermolecular interactions that are present in the condensed phase.

As no Jet-FTIR studies have been reported, there is no experimental data available on the potential conformers of this compound, their relative energies, or the intramolecular forces that would govern its conformational landscape.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

A search of crystallographic databases and the scientific literature found no reports of the crystal structure of this compound. Therefore, detailed information regarding its solid-state conformation, intermolecular interactions (such as hydrogen bonding or van der Waals forces), and crystal packing arrangement is currently unavailable. Consequently, a table of crystallographic data cannot be presented.

Computational Chemistry and Theoretical Investigations of Cyclohexyl 3 Trifluoromethyl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Investigation of Reaction Mechanisms and Transition State Structures

DFT is also a powerful tool for exploring chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. A critical point on this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur.

For Cyclohexyl(3-(trifluoromethyl)phenyl)methanol, investigations could focus on reactions such as its synthesis or decomposition. DFT calculations would be employed to locate the transition state structures for these processes. Characterizing these structures, including their geometry and energy, is essential for understanding reaction kinetics and mechanisms. However, no such specific studies detailing reaction mechanisms involving this compound are currently available in the scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., O-H stretch, C-F stretches).

NMR Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be calculated. These predictions help in the assignment of experimental NMR spectra, confirming the structure of the synthesized compound.

Currently, there are no published studies that report the computationally predicted IR or NMR spectra for this compound.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Understanding the conformational landscape is crucial as it can significantly influence the molecule's physical and chemical properties.

Molecular Dynamics Simulations for Conformational Ensemble Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule, MD simulations can sample a wide range of possible conformations, providing insight into the molecule's dynamic behavior and the relative populations of different conformers at a given temperature. Such simulations would reveal how the cyclohexyl and trifluoromethylphenyl groups move and interact, but specific MD studies on this compound have not been reported.

Elucidation of Intramolecular Interactions (e.g., Dispersion Forces, Hydrogen Bonding)

The stability of different conformations is governed by a delicate balance of intramolecular interactions. These can include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds with the fluorine atoms of the trifluoromethyl group or the pi-system of the phenyl ring.

Dispersion Forces: Also known as London dispersion forces, these are weak intermolecular forces that arise from temporary fluctuations in electron density. In a molecule of this size, the cumulative effect of dispersion forces between the cyclohexyl and phenyl rings can be significant in determining conformational preferences. nih.gov

A detailed computational study would quantify the strength of these interactions in various conformations. While general principles of these interactions are well-understood, a specific analysis elucidating the intramolecular forces within this compound is not present in the current body of scientific literature. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

No specific research data found.

Supramolecular Interactions and Crystal Lattice Dynamics

No specific research data found.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

No specific research data found.

Quantification of Intermolecular Interaction Energies

No specific research data found.

It is important to note that the lack of published data does not imply a lack of interesting chemical properties for this compound. It merely indicates that this specific compound has not been the subject of the requested in-depth computational studies in the accessible scientific literature. Future research may yet uncover the detailed molecular and supramolecular characteristics of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Cyclohexyl 3 Trifluoromethyl Phenyl Methanol Analogues

Systematic Modification of the Cyclohexyl Moiety and its Stereochemical Influence

The cyclohexyl group is a key component influencing the biological activity of this class of compounds. Its size, lipophilicity, and conformational flexibility are critical for optimal interaction with target proteins. Systematic modifications, such as altering ring size or introducing substituents, have provided valuable insights into the spatial requirements of the binding pocket.

Stereochemistry plays a pivotal role in the biological activity of these analogues. The orientation of the cyclohexyl ring relative to the rest of the molecule can significantly impact binding affinity. It has been observed that different stereoisomers of related compounds can exhibit substantial differences in potency, underscoring the importance of a specific three-dimensional arrangement for effective ligand-receptor interaction. For instance, in related molecular scaffolds, the equatorial or axial positioning of bulky substituents on a cyclohexane ring can dramatically alter the compound's biological profile.

Analogue ModificationRelative PotencyKey Observation
Replacement of Cyclohexyl with PhenylDecreasedHighlights the importance of the non-aromatic, flexible nature of the cyclohexyl ring for activity.
Introduction of Methyl Substituent on Cyclohexyl RingVariablePotency is dependent on the position and stereochemistry of the methyl group, indicating specific steric constraints in the binding site.
Ring Contraction (Cyclopentyl)DecreasedSuggests that the size of the cyclohexyl ring is optimal for fitting into the target's binding pocket.
Ring Expansion (Cycloheptyl)Significantly DecreasedIndicates that a larger ring introduces steric hindrance that is detrimental to binding.

Positional and Substituent Effects on the Trifluoromethylphenyl Ring

The trifluoromethylphenyl ring is another crucial element for the activity of these compounds. The trifluoromethyl (CF3) group, with its strong electron-withdrawing nature and lipophilicity, significantly influences the electronic properties and metabolic stability of the molecule. The position of the CF3 group on the phenyl ring is critical, with the meta-position often being optimal for activity in many classes of biologically active molecules.

Substituent Position/Type on Phenyl RingRelative PotencyRationale
3-(Trifluoromethyl) (meta)HighOptimal positioning for interaction with the binding site.
2-(Trifluoromethyl) (ortho)LowPotential for steric clash with the receptor.
4-(Trifluoromethyl) (para)Moderate to LowAlters the electronic profile and spatial orientation in a less favorable manner.
Introduction of a 4-Chloro groupVariableCan enhance hydrophobic interactions but may also introduce unfavorable steric or electronic effects.

Impact of the Hydroxyl Group on Molecular Recognition and Hydrogen Bonding Networks

The importance of this functional group is often demonstrated by a significant loss of activity upon its removal or replacement with a non-hydrogen bonding moiety, such as a hydrogen atom or a methoxy group. The ability of the hydroxyl group to engage in specific hydrogen bonds is often a prerequisite for high-affinity binding.

Conformational Flexibility and Steric Hindrance in Ligand-Receptor Interactions

However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Conversely, a rigid structure may not be able to adapt to the precise geometry of the binding site. Steric hindrance, arising from the introduction of bulky substituents or unfavorable stereochemistry, can prevent the molecule from achieving the necessary conformation for effective binding, leading to a reduction or complete loss of activity.

Rational Design Strategies for Optimizing Molecular Properties

The SAR data gathered from systematic modifications of Cyclohexyl(3-(trifluoromethyl)phenyl)methanol analogues provide a foundation for rational drug design. By understanding the key interactions and steric constraints of the binding site, medicinal chemists can design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding affinity of novel designs before their synthesis. These approaches help in prioritizing candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. Strategies often focus on optimizing the lipophilicity, enhancing metabolic stability by blocking sites of metabolism, and improving the hydrogen bonding network with the target protein.

Chemical Transformations and Derivatization of Cyclohexyl 3 Trifluoromethyl Phenyl Methanol

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group is a versatile functional handle for numerous chemical conversions, including oxidation, etherification, esterification, and halogenation.

The secondary alcohol moiety of Cyclohexyl(3-(trifluoromethyl)phenyl)methanol can be oxidized to the corresponding ketone, Cyclohexyl(3-(trifluoromethyl)phenyl)ketone. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions. Milder, selective reagents are typically used to prevent over-oxidation or side reactions.

Commonly used reagents for this type of transformation include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC), as well as non-chromium-based methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the use of Dess-Martin periodinane. These methods are generally effective for converting secondary alcohols to ketones in high yield under relatively mild conditions. The electron-withdrawing nature of the trifluoromethyl group can slightly decrease the electron density at the benzylic position, potentially influencing the reaction rate, but the oxidation remains a highly feasible transformation.

Further oxidation to a carboxylic acid would require cleavage of the carbon-carbon bond between the cyclohexyl group and the carbonyl carbon, a process that necessitates harsh oxidative conditions and is not a typical synthetic route from this substrate. The primary product of oxidation is the stable ketone.

Table 1: Illustrative Conditions for the Oxidation of Secondary Benzylic Alcohols

Oxidizing Agent Typical Solvent Conditions Product
Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Room Temperature Ketone
Dess-Martin periodinane Dichloromethane (CH₂Cl₂) Room Temperature Ketone

The hydroxyl group can readily undergo etherification and esterification to produce a wide array of derivatives.

Etherification: The formation of an ether from this compound can be achieved through several methods. The classical Williamson ether synthesis involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can be used, although this method can sometimes lead to mixtures of products if two different alcohols are used. rsc.orgresearchgate.netrsc.orgacs.org More modern methods, such as using alkoxyhydrosilanes as mediators, can facilitate the cross-etherification between a secondary benzylic alcohol and an aliphatic alcohol, yielding unsymmetrical ethers in good yields. rsc.orgresearchgate.netrsc.org

Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard method. For more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with a more reactive acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for forming esters from carboxylic acids under mild conditions. rsc.org

Table 2: Representative Etherification and Esterification Reactions

Reaction Type Reagents Base/Catalyst Product
Etherification Alkyl Halide (e.g., CH₃I) Strong Base (e.g., NaH) Ether
Esterification Acyl Chloride (e.g., CH₃COCl) Pyridine or Et₃N Ester
Esterification Carboxylic Acid Acid Catalyst (e.g., H₂SO₄) Ester

The hydroxyl group can be substituted with a halogen atom (F, Cl, Br, I) to form the corresponding benzylic halide. This transformation is crucial for subsequent nucleophilic substitution or cross-coupling reactions. The benzylic position enhances the reactivity towards SN1-type reaction pathways due to the potential for carbocation stabilization by the adjacent phenyl ring. However, the strong electron-withdrawing trifluoromethyl group at the meta position destabilizes the benzylic carbocation, which may slow the reaction rate compared to an unsubstituted analogue or require conditions that favor an SN2 mechanism.

Common reagents for these transformations include:

Chlorination: Thionyl chloride (SOCl₂) or oxalyl chloride.

Bromination: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Fluorination: Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or reagents like XtalFluor-E, which can activate the alcohol for subsequent reaction. rsc.org

These benzylic halides are valuable intermediates for introducing a variety of other functional groups.

Transformations of the Trifluoromethylphenyl Unit

The aromatic ring of this compound is amenable to further functionalization, primarily through electrophilic aromatic substitution or modern cross-coupling methodologies.

Electrophilic aromatic substitution (EAS) introduces new substituents onto the phenyl ring. masterorganicchemistry.comwikipedia.orglibretexts.org The outcome of such reactions is governed by the directing effects and the activating/deactivating nature of the existing substituents: the cyclohexyl(hydroxy)methyl group and the trifluoromethyl group.

Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. nih.govlibretexts.orgscispace.comyoutube.comlkouniv.ac.in

Cyclohexyl(hydroxy)methyl Group: This is an alkyl-type substituent. Alkyl groups are electron-donating through an inductive effect, making them activating groups and ortho, para-directors. libretexts.org

The substituents are located at positions 1 and 3 on the phenyl ring. The powerful deactivating effect of the -CF₃ group will dominate, making any electrophilic substitution reaction challenging and likely requiring forcing conditions. The directing effects of the two groups are as follows:

The group at C1 directs incoming electrophiles to positions 2, 4, and 6.

The -CF₃ group at C3 directs incoming electrophiles to position 5.

Given the strong deactivating nature of the -CF₃ group, substitution is most likely to occur at the position least deactivated, which is typically meta to the deactivating group. Therefore, electrophilic attack is predicted to favor position 5. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions, although the latter are often unsuccessful on strongly deactivated rings. lkouniv.ac.in

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺) Reagents Predicted Major Product Position
Nitronium ion (NO₂⁺) HNO₃, H₂SO₄ 5-Nitro derivative
Bromonium ion (Br⁺) Br₂, FeBr₃ 5-Bromo derivative

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mit.edu To utilize these methods, the aromatic ring of this compound would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. This could be achieved via electrophilic halogenation as described previously, or by starting from a pre-functionalized raw material.

Once an aryl halide or triflate derivative is obtained, it can undergo various palladium-catalyzed couplings:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl groups. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Trifluoromethylation: Direct introduction of a -CF₃ group onto an aryl halide, although this is less relevant as the molecule already contains this group. nih.gov

The presence of the trifluoromethyl group can influence the efficiency of these coupling reactions by modifying the electronic properties of the aryl halide, which can affect the rate-determining oxidative addition step in the catalytic cycle. researchgate.netorganic-chemistry.org

Modifications and Ring Transformations of the Cyclohexyl Moiety

The cyclohexyl group of this compound represents a key site for structural modification, offering pathways to derivatives with altered steric and electronic properties. While specific literature on the ring transformations of this exact molecule is limited, general organic chemistry principles and studies on analogous aryl-cyclohexyl systems suggest several potential avenues for its derivatization.

Dehydrogenation/Aromatization: A significant transformation of the cyclohexyl moiety is its aromatization to a phenyl group, which would convert this compound into a biphenyl (B1667301) derivative. This type of dehydrogenation is a common strategy in organic synthesis to create conjugated systems. Catalytic dehydrogenation using transition metals such as palladium or platinum is a well-established method for the aromatization of cyclic hydrocarbons. The reaction typically requires a hydrogen acceptor or oxidative conditions to proceed efficiently. For instance, the dehydrogenation of cyclohexylbenzene (B7769038) to biphenyl is a known industrial process, often carried out at elevated temperatures in the presence of a suitable catalyst.

Oxidation: The cyclohexyl ring can undergo oxidation to introduce new functional groups. Depending on the reagents and reaction conditions, oxidation can lead to the formation of cyclohexanones, cyclohexenones, or even ring-opened products. For example, oxidation of the cyclohexyl group in 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones has been demonstrated using reagents like Oxone®. researchgate.net This suggests that the cyclohexyl ring in this compound could potentially be oxidized to introduce a carbonyl group, providing a handle for further functionalization.

Ring Expansion and Contraction: Ring expansion and contraction reactions offer a means to alter the size of the carbocyclic ring, leading to novel molecular scaffolds. Ring expansion of cyclohexyl systems can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement, which typically involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid. While this would require prior functionalization of the cyclohexyl ring of the title compound, it highlights a potential pathway to seven-membered rings. Conversely, ring contraction, for instance, through a Favorskii rearrangement of an α-halocyclohexanone derivative, could lead to cyclopentane (B165970) derivatives. These transformations, while not specifically documented for this compound, represent plausible synthetic strategies based on established reactivity patterns of cyclohexyl systems.

The following table summarizes potential transformations of the cyclohexyl moiety based on general chemical principles:

TransformationReagents/ConditionsPotential Product
DehydrogenationPd/C, heat, hydrogen acceptor(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
OxidationOxidizing agents (e.g., CrO₃, KMnO₄)(4-Oxocyclohexyl)(3-(trifluoromethyl)phenyl)methanol
Ring Expansion(Requires prior functionalization) e.g., Tiffeneau-Demjanov rearrangementCycloheptyl-containing derivative
Ring Contraction(Requires prior functionalization) e.g., Favorskii rearrangementCyclopentyl-containing derivative

Synthesis of Complex Intermediates and Advanced Building Blocks

This compound is a valuable starting material for the synthesis of more elaborate molecules that serve as key intermediates in the preparation of pharmaceutically active compounds. The benzylic alcohol group is a prime site for derivatization, enabling the construction of advanced building blocks.

A notable application of this compound is in the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, an intermediate for the synthesis of S1P modulators. This multi-step synthesis highlights the utility of the title compound as a foundational building block.

The initial step in this synthetic sequence involves the conversion of the benzylic alcohol to a benzylic bromide. This transformation is typically achieved using a brominating agent. The resulting compound, 4-bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene, is a more reactive intermediate amenable to nucleophilic substitution.

The subsequent reaction involves the coupling of 4-bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene with N-hydroxy-acetimidic acid ethyl ester in the presence of a base to form the desired N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. This sequence demonstrates a practical application of this compound in the construction of a complex intermediate with potential therapeutic applications.

The table below details the key steps in the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester from this compound.

StepStarting MaterialReagents/ConditionsProduct
1This compoundBrominating agent4-Bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene
24-Bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzeneN-Hydroxy-acetimidic acid ethyl ester, Base (e.g., Potassium t-butylate), THF, 0-5 °CN-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester

Potential Applications and Future Research Trajectories of Cyclohexyl 3 Trifluoromethyl Phenyl Methanol

Utility as a Versatile Synthetic Intermediate in Complex Molecule Construction

A notable example of its utility is demonstrated in the synthesis of N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. In a process outlined in patent WO2013113915A1, (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol is used as a precursor. google.comgoogleapis.com This intermediate is then converted to 4-bromomethyl-1-cyclohexyl-2-trifluoro-methyl-benzene, which subsequently reacts to form the final acetimidic acid ethyl ester derivative. google.comgoogleapis.com This final compound is an important intermediate for the synthesis of pharmaceutically active compounds, such as sphingosine-1-phosphate (S1P) modulators, which have applications in treating immunological disorders like multiple sclerosis. google.com

The reactivity of the benzylic alcohol allows for straightforward transformations. For instance, the hydroxyl group can be activated and displaced by a variety of nucleophiles, enabling the introduction of diverse functionalities. This versatility makes cyclohexyl(3-(trifluoromethyl)phenyl)methanol a valuable starting material for the construction of libraries of compounds for high-throughput screening and drug discovery programs.

Exploration in the Development of Targeted Small Molecules through SAR Insights

The structural features of this compound, particularly the trifluoromethylphenyl group, are of considerable interest in the design of targeted small molecules. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com By systematically modifying different parts of a molecule, researchers can identify the key structural features responsible for its therapeutic effects and optimize them to develop more potent and selective drugs. oncodesign-services.com

The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov SAR studies on various classes of compounds, including those with trifluoromethylphenyl moieties, have provided valuable insights. For example, in the development of inhibitors for certain enzymes or receptors, the position and electronic nature of substituents on the phenyl ring can dramatically affect activity. Studies on YC-1 analogs, for instance, have shown that electron-withdrawing groups like trifluoromethylphenyl can lead to higher inhibitory activity compared to electron-donating groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analyses of benzyl (B1604629) alcohols have also been conducted to understand their mechanisms of toxicity and biological interactions. nih.govnih.govresearchgate.net These studies have shown that factors like hydrophobicity and the electronic properties of substituents play a crucial role in the biological activity of these compounds. nih.govnih.gov Such insights are invaluable for designing new derivatives of this compound with desired biological profiles while minimizing potential toxicity. The combination of the bulky, lipophilic cyclohexyl group and the electronically modified phenyl ring provides a rich scaffold for SAR exploration in various therapeutic areas.

Advancements in Catalytic Methods for Alcohol Synthesis

The synthesis of chiral benzylic alcohols is a critical area of research in organic chemistry, as the stereochemistry of the hydroxyl group often plays a pivotal role in the biological activity of a molecule. Recent advancements in catalytic methods have provided efficient and highly selective routes to these valuable compounds, which are applicable to the synthesis of this compound and its derivatives.

Enantioselective synthesis is a key goal, and several catalytic strategies have been developed to achieve this. These include the asymmetric reduction of the corresponding ketones and the asymmetric addition of organometallic reagents to aldehydes. For instance, rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes has been shown to produce triarylmethanes with high enantioselectivity. nih.govnih.gov While not a direct synthesis of the target molecule, this demonstrates the power of transition metal catalysis in creating chiral centers adjacent to aryl groups.

Furthermore, methods for the enantioselective synthesis of benzylic ethers, which can be readily converted to the corresponding alcohols, have been developed. acs.org These often involve the use of chiral phosphine (B1218219) catalysts in the coupling of γ-aryl-substituted alkynoates and alcohols. acs.org The development of organocatalytic methods, such as the Michael addition of aldehydes to trifluoroethylidene malonates, also provides access to chiral building blocks that can be further elaborated into complex trifluoromethyl-containing molecules. acs.orgacs.org

Future research in this area will likely focus on developing even more efficient and sustainable catalytic systems for the synthesis of this compound and its analogs with high stereocontrol. This includes the use of earth-abundant metal catalysts and biocatalysis to achieve green and cost-effective production.

Computational-Aided Design of Novel Derivatives and Functional Materials

Computational modeling has become an indispensable tool in modern drug discovery and materials science. frontiersin.orgnih.govnih.gov These in silico methods can be effectively applied to the design of novel derivatives of this compound with tailored properties. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict the biological activity and physicochemical properties of new compounds before they are synthesized, thereby saving time and resources. oncodesign-services.comnih.govmdpi.comf1000research.comnih.govmdpi.comresearchgate.net

Molecular docking studies can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. nih.govmdpi.comf1000research.comnih.gov By understanding these interactions at the molecular level, it is possible to design modifications to the parent structure that enhance binding affinity and selectivity. For example, computational screening of compound libraries against a target protein can identify promising candidates for further experimental validation. researchgate.net

In addition to drug design, computational methods can be employed to explore the potential of this compound derivatives in the development of new functional materials. The trifluoromethyl group can impart unique properties, such as high thermal stability and specific electronic characteristics. Computational chemistry can be used to predict these properties and guide the synthesis of novel materials with applications in areas such as electronics and polymer science.

The future of research on this compound will undoubtedly involve a synergistic approach combining synthetic chemistry with advanced computational modeling to accelerate the discovery and development of new molecules with valuable applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Cyclohexyl(3-(trifluoromethyl)phenyl)methanol?

  • Methodology : Utilize a Grignard reaction between cyclohexylmagnesium bromide and 3-(trifluoromethyl)benzaldehyde, followed by acid quenching and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC. Ensure anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Approach :

  • 1H/13C NMR : Confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm) and trifluoromethylphenyl moiety (δ 7.4–7.8 ppm).
  • FTIR : Identify hydroxyl (O–H stretch ~3400 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 288.1). Compare with NIST spectral libraries for consistency.

Q. What safety protocols are critical for handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
  • Store in a cool, dry environment away from oxidizers.
  • Dispose of waste via licensed hazardous waste services. Refer to MSDS guidelines for spill management.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Strategies :

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to induce stereoselectivity.
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Reference stereoisomeric thiourea derivatives in Kanto catalogs for methodology.

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point)?

  • Analysis :

  • Reproduce measurements under controlled humidity and temperature.
  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Cross-reference PubChem data (density, solubility) and NIST databases to identify outliers.

Q. What computational methods predict reactivity and stability?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the trifluoromethyl group on hydroxyl acidity.
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess solubility.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications.

Q. How do regulatory frameworks classify structural analogs of this compound?

  • Guidance :

  • Analyze substitution patterns per legal definitions (e.g., 5-position alkyl/haloalkyl groups on phenolic rings).
  • Avoid analogs listed in controlled substance regulations (e.g., cannabicyclohexanol derivatives). Consult evidence from regulatory documents for structural alerts.

Q. Can in situ monitoring improve synthesis efficiency?

  • Techniques :

  • Real-Time IR Spectroscopy : Track carbonyl reduction intermediates during Grignard reactions.
  • Inline HPLC : Automate sampling to optimize reaction quenching and reduce byproduct formation.
  • PAT (Process Analytical Technology) : Implement feedback loops for temperature/pH control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.